

An In-depth Technical Guide to 5-Decyne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **5-decyne**, a symmetrical alkyne used in various chemical research and synthesis applications.

Core Properties of 5-Decyne

5-decyne, also known as dibutylacetylene, is an organic compound classified as an alkyne.[1] Its structure features a ten-carbon chain with a triple bond located at the fifth carbon, making it a symmetrical molecule.[1] This symmetry and the reactivity of the alkyne functional group make it a useful building block in organic synthesis.

Molecular Formula and Weight

The fundamental properties of **5-decyne** are summarized below. The molecular formula is $C_{10}H_{18}$, and its molar mass is approximately 138.25 g/mol .[1][2]



Property	Value	Source	
Molecular Formula	C10H18	PubChem[2]	
Molar Mass	138.254 g·mol⁻¹	Wikipedia[1]	
CAS Number	1942-46-7	NIST[3]	
IUPAC Name	Dec-5-yne	PubChem[2]	
Synonyms	Dibutylethyne, Dibutylacetylene	Wikipedia[1], NIST[3]	

Physical and Chemical Properties

5-decyne is a flammable liquid and vapor.[2] Key physical properties are detailed in the table below.

Property	Value	Conditions	Source
Density	0.766 g/mL	25 °C	Wikipedia[1], ChemicalBook[4]
Boiling Point	177 °C (450 K)	Standard Pressure	Wikipedia[1]
Melting Point	196 K (-77 °C)	Standard Pressure	NIST[3]
Refractive Index	1.4340	20 °C	ChemicalBook[4]
Solubility	Not miscible in water	ChemicalBook[4]	

Applications in Research and Development

Due to its chemical structure, **5-decyne** serves as an intermediate in various organic syntheses.[4] Alkynes are valuable precursors for the construction of more complex molecules, which is a foundational aspect of drug discovery and development.[5] The process of creating new therapeutic entities often involves the synthesis of novel organic molecules where compounds like **5-decyne** can be utilized.[5]



While **5-decyne** itself is not typically a final drug product, its derivatives are explored in medicinal chemistry. The rigid structure of the alkyne group can be used to control the conformation of a molecule, which is critical for its interaction with biological targets. The synthesis of complex dienes, for example, can be achieved using alkyne precursors.[6]

The modern drug discovery pipeline relies on the ability to synthesize a diverse range of small molecules for screening and optimization.[5] The use of versatile building blocks is therefore essential. The "fit-for-purpose" approach in early drug development, which prioritizes speed and efficiency, often relies on established chemical routes using known starting materials to generate novel compounds for initial testing.[7]

Experimental Protocols: Synthesis of Symmetrical Alkynes

The synthesis of symmetrical alkynes like **5-decyne** can be achieved through various methods. A common approach involves the alkylation of acetylene or a smaller terminal alkyne. For instance, **5-decyne** can be prepared from 1-pentyne.

Illustrative Protocol: Synthesis of **5-Decyne** from **1-**Pentyne

This protocol describes a general two-step process for synthesizing a symmetrical alkyne from a smaller terminal alkyne.

Step 1: Deprotonation of 1-Pentyne

- In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve 1-pentyne (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.
- Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithium pentynilide.



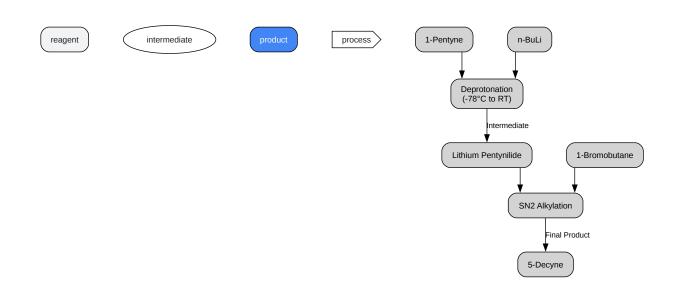
Step 2: Alkylation with a Butyl Halide

- To the solution of lithium pentynilide, slowly add 1-bromobutane (1.0 equivalent).
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the product with a non-polar organic solvent, such as diethyl ether or hexanes (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel or by distillation to yield pure **5-decyne**.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **5-decyne** as described in the protocol above.





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Caption: Synthesis of **5-decyne** from 1-pentyne.

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